2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3S/c1-4-6-5-7-8(14(2)3)12-10(11)13-9(7)15-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBOWMDRTJNOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A widely adopted method involves cyclizing 2-aminothiophene-3-carbonitrile derivatives with carbonyl-containing reagents. For example, reaction of 2-amino-5-ethylthiophene-3-carbonitrile with dimethylformamide dimethyl acetal (DMA-DMA) generates an acetimidamide intermediate, which undergoes intramolecular cyclization under acidic conditions. This step forms the pyrimidine ring, yielding 6-ethylthieno[2,3-d]pyrimidin-4-amine derivatives. Microwave irradiation at 200°C in N-methylpyrrolidone (NMP) with AlCl₃ as a catalyst accelerates this process, achieving cyclization yields of 71–78%.
Alternative Ring Assembly via Enamine Intermediates
Another route employs cyanoenamines as precursors. For instance, (E)-N'-(2-cyanothieno[2,3-b]pyridin-3-yl)-N,N-dimethylacetimidamide undergoes cyclization with N-methyl-p-anisidine in acetonitrile/acetic acid (2:1 v/v), facilitated by AlCl₃. While this method effectively constructs the thienopyrimidine core, scalability is limited by low yields (~64%) and stringent temperature requirements.
Dimethylamino Functionalization at Position 4
The dimethylamino group is introduced through nucleophilic substitution of the 4-chloro intermediate. Reaction of 2-chloro-4-chloro-6-ethylthieno[2,3-d]pyrimidine with dimethylamine in anhydrous ethanol or tetrahydrofuran (THF) at 60–80°C for 12 hours affords the target compound. Tertiary amines like triethylamine are often added to scavenge HCl, improving yields to 70–86%. Alternative methods employ N,N-dimethylformamide (DMF) as both solvent and dimethylamine source under microwave conditions, reducing reaction times to 30 minutes.
Optimization Challenges and Solutions
Regioselectivity in Chlorination
Chlorination with POCl₃ may lead to overhalogenation or regiochemical ambiguity. Employing stoichiometric POCl₃ (1.2–1.5 equivalents) at controlled temperatures (100–110°C) minimizes side products.
Purification of Hydrophobic Intermediates
Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively isolates thienopyrimidine intermediates. For polar byproducts, reversed-phase HPLC with acetonitrile/water mixtures is recommended.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Cyclocondensation Mechanism
DMA-DMA acts as a formylating agent, converting the cyano group into an acetimidamide. Intramolecular attack by the amidine nitrogen on the adjacent carbonyl carbon forms the pyrimidine ring, with AlCl₃ stabilizing the transition state.
Nucleophilic Substitution Dynamics
The 4-chloro group’s electrophilicity enables displacement by dimethylamine via an SNAr mechanism. Electron-withdrawing effects from the pyrimidine ring enhance reactivity, permitting reactions under mild conditions.
Scalability and Industrial Relevance
Large-scale production favors the cyclocondensation route due to its fewer steps and compatibility with continuous flow reactors. However, POCl₃ handling requires stringent safety protocols, prompting exploration of alternative chlorination agents like trichloroisocyanuric acid .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Thieno[2,3-d]pyrimidin-4-amine Core
The biological and physicochemical properties of thienopyrimidines are highly dependent on substituent positions and electronic profiles. Below is a comparative analysis (Table 1):
Table 1: Substituent Effects on Thieno[2,3-d]pyrimidin-4-amine Derivatives
Key Observations :
- Chloro vs. Methyl at Position 2 : The chloro group increases electrophilicity, favoring covalent interactions with biological nucleophiles (e.g., cysteine residues in kinases), whereas methyl groups enhance steric bulk and metabolic stability .
- Ethyl vs. Propyl at Position 6 : Ethyl provides moderate lipophilicity, while propyl (as in ) may improve membrane permeability but reduce aqueous solubility .
- N,N-Dimethyl vs. N-Benzyl at Position 4 : Dimethylamine offers better solubility and reduced toxicity compared to benzyl, which may enhance receptor affinity but complicate synthesis .
Comparison with Analogs :
- N-Benzyl derivatives () require reductive amination or alkylation steps, increasing synthetic complexity .
- Tetrazole-containing analogs () involve multi-step functionalization, reducing overall yield .
Research Findings and Contradictions
- Spectral Data: IR and NMR spectra () confirm amine and chloro functionalities in thienopyrimidines, but dimethylamine shifts may differ due to electron-donating effects .
Biological Activity
2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the thienopyrimidine class of heterocyclic compounds. Characterized by a thieno[2,3-d]pyrimidine core, this compound exhibits unique chemical properties due to the presence of a chlorine atom at the 2-position, an ethyl group at the 6-position, and two dimethylamino groups. Its molecular formula is with a molecular weight of approximately 241.74 g/mol.
The compound is typically presented as a solid powder and is soluble in organic solvents. It undergoes various chemical reactions, including nucleophilic substitution due to the chlorine atom's presence, which can be replaced by different nucleophiles like amines or alcohols under suitable conditions.
Biological Activity
Research has indicated that compounds within the thienopyrimidine class, including this compound, possess significant biological activities. These activities include:
- Anticancer Properties : The compound has been studied for its potential as an anticancer agent. For instance, derivatives of thienopyrimidines have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Enzyme Inhibition : It has been noted for its inhibitory effects on specific enzymes involved in cancer progression and inflammation. For example, studies have shown that related compounds exhibit potent inhibition against Pim-1 kinase with IC50 values in low micromolar ranges (e.g., 1.18 μM) .
The biological effects of this compound are attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets' activities, leading to therapeutic effects. For example, it has been observed to inhibit pathways critical for tumor cell survival and proliferation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4-Chloro-6-methylthieno[2,3-d]pyrimidine | Chlorine at position 4; methyl group | 0.93 |
| 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine | Dichlorinated; methyl group | 0.93 |
| 4-Chloro-6-propylthieno[2,3-d]pyrimidine | Propyl group instead of ethyl | 0.90 |
| 4-Chloro-6-phenylthieno[2,3-d]pyrimidine | Phenyl group at position 6 | 0.90 |
| 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine | Dichlorinated; ethyl group | 0.93 |
These compounds share a common thienopyrimidine core but exhibit varying biological activities based on their substitution patterns.
Case Studies
Several studies have highlighted the efficacy of thienopyrimidine derivatives in various biological assays:
- Pim-1 Inhibition : A study demonstrated that certain derivatives exhibited strong Pim-1 inhibitory activity with IC50 values ranging from 1.18 to 8.83 μM across different cell lines (MCF7, HCT116, PC3) indicating potential for anticancer applications .
- Anti-inflammatory Activity : Related compounds have displayed anti-inflammatory properties by significantly inhibiting COX enzymes involved in inflammatory pathways. The IC50 values for some derivatives were reported as low as , comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Q. How does this compound compare structurally and functionally to analogs with modified substituents?
- Methodological Answer : A comparative analysis (Table 1) highlights key differences:
| Analog | Substituents | Biological Activity | Key Finding |
|---|---|---|---|
| 2-Chloro-6-propyl derivative | Propyl instead of ethyl | Reduced solubility | Lower IC₅₀ in aqueous assays |
| 2-Trifluoromethyl-6-ethyl derivative | CF₃ instead of Cl | Enhanced enzyme inhibition | Improved Kd by 3-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
